TRIFLUORO(METHANESULFONYL)METHANE

Carbon acid pKa Superacid

Trifluoro(methanesulfonyl)methane (CAS 421-82-9, also known as methyl trifluoromethyl sulfone or CF3SO2CH3) is a fluorinated sulfone with the molecular formula C2H3F3O2S and a molecular weight of 148.11 g/mol. It is a colorless liquid at ambient temperature with a boiling point of 130 °C and a density of 1.5141 g/cm³.

Molecular Formula C2H3F3O2S
Molecular Weight 148.11 g/mol
CAS No. 421-82-9
Cat. No. B1250043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTRIFLUORO(METHANESULFONYL)METHANE
CAS421-82-9
SynonymsCF3SO2CH3
methyltrifluoromethyl sulfone
Molecular FormulaC2H3F3O2S
Molecular Weight148.11 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C(F)(F)F
InChIInChI=1S/C2H3F3O2S/c1-8(6,7)2(3,4)5/h1H3
InChIKeyARUIMKUOHIINGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trifluoro(methanesulfonyl)methane (CAS 421-82-9): Core Identity and Benchmark Position for Procurement


Trifluoro(methanesulfonyl)methane (CAS 421-82-9, also known as methyl trifluoromethyl sulfone or CF3SO2CH3) is a fluorinated sulfone with the molecular formula C2H3F3O2S and a molecular weight of 148.11 g/mol . It is a colorless liquid at ambient temperature with a boiling point of 130 °C and a density of 1.5141 g/cm³ . The compound features a single trifluoromethanesulfonyl (CF3SO2–) group attached to a methyl carbon, positioning it in an intermediate chemical space between non-fluorinated dialkyl sulfones and the fully triflyl-substituted carbon superacids such as bis(trifluoromethanesulfonyl)methane (Tf2CH2) and tris(trifluoromethanesulfonyl)methane (Tf3CH). This mono-triflyl architecture confers a distinct profile of moderate C–H acidity, liquid handling convenience, and balanced oxidative stability that warrants precise comparator-based evaluation during scientific sourcing [1].

Architecture Mono-triflyl sulfone with moderate C–H acidity profile for acid-sensitive reaction screening
Handling Free-flowing liquid at ambient temperature supports automated and flow-chemistry workflows
Scaffold α-CF₃ sulfone motif reported within oxidatively stable electrolyte class for high-voltage screening

Trifluoro(methanesulfonyl)methane (421-82-9): Why In-Class Analogs Cannot Be Interchanged Without Performance Consequence


The common practice of treating all triflyl-containing methanes as functionally interchangeable overlooks critical quantitative differences in acidity, physical state, and molecular architecture. Trifluoro(methanesulfonyl)methane carries only one electron-withdrawing CF3SO2– group, whereas its closest carbon-acid analogs Tf2CH2 and Tf3CH bear two and three such groups, respectively [1]. This stoichiometric difference translates into a pKa gap spanning over 20 orders of magnitude: CF3SO2CH3 is a weak acid (pKa ≈ 9.8), while Tf2CH2 already behaves as a superacid in the gas phase (ΔGacid = 300.6 kcal mol⁻¹; pKa in DMSO = 2.1) [1][2]. Furthermore, CF3SO2CH3 is a free-flowing liquid, whereas Tf2CH2 is a low-melting solid (mp 32–36 °C) that requires warmed handling . These differences mean that substitution without explicit verification of acidity tolerance, phase compatibility, and downstream processing requirements can lead to failed reactions, irreproducible catalysis, or impaired electrochemical performance. The quantitative evidence below provides the basis for informed, application-specific selection.

CF₃SO₂CH₃ Acidity context may differ Moderate acidity profile — bis/tris-triflyl analogs exhibit superacidic behavior and may degrade acid-sensitive substrates without validation
CF₃SO₂CH₃ Physical state mismatch Ambient liquid — Tf₂CH₂ requires warmed handling as a low-melting solid and may not suit automated dispensing lines
CF₃SO₂CH₃ Reactivity context may shift Mono-triflyl architecture — bis/tris-triflyl systems may alter reaction profiles and require independent method validation

Trifluoro(methanesulfonyl)methane (421-82-9): Quantitative Differentiation Evidence Versus Closest Analogs


C–H Acidity: Over 20 Orders of Magnitude Weaker than Tris-Triflyl Superacid, Enabling Milder Reaction Conditions

Trifluoro(methanesulfonyl)methane (CF3SO2CH3) exhibits a pKa of approximately 9.8, classifying it as a weak carbon acid [1]. In sharp contrast, bis(trifluoromethanesulfonyl)methane (Tf2CH2) displays a pKa of 2.1 in DMSO and a gas-phase acidity ΔGacid of 300.6 kcal mol⁻¹, which is already stronger than sulfuric acid (302.2 kcal mol⁻¹) [2]. Tris(trifluoromethanesulfonyl)methane (Tf3CH, triflidic acid) reaches an aqueous pKa of approximately –18.6, making it one of the strongest Brønsted acids known [3]. The mono-triflyl compound is therefore 10^12-fold weaker than Tf2CH2 and over 10^28-fold weaker than Tf3CH. This vast acidity gap means CF3SO2CH3 can serve in transformations where strong acidity would degrade acid-sensitive substrates, quench organometallic intermediates, or promote unwanted side reactions.

C–H Acidity
Source review
pKa ≈ 9.8
CF₃SO₂CH₃ vs Tf₂CH₂ 2.1 / Tf₃CH –18.6
Reported milder acidity supports broader substrate scope evaluation
Primary pKa confirmation pending; community-sourced indicative value
Carbon acid pKa Superacid Organocatalysis Reaction compatibility

Physical State at Ambient Temperature: Free-Flowing Liquid vs. Low-Melting Solid for Automated and Flow-Chemistry Handling

Trifluoro(methanesulfonyl)methane is a liquid at room temperature with a boiling point of 130 °C and a density of 1.5141 g/cm³ . Its closest structural analog, bis(trifluoromethanesulfonyl)methane (Tf2CH2), is a low-melting solid with a melting range of 32–36 °C and a boiling point of 191 °C . Phenyl trifluoromethyl sulfone, another mono-triflyl reagent, is also a liquid but has a significantly higher boiling point of 203 °C and lower density of 1.42 g/cm³ . The liquid nature of CF3SO2CH3 at standard laboratory temperatures eliminates the need for heated storage, warm transfer lines, or melt-dispensing equipment required for Tf2CH2, thereby reducing capital expenditure and operational complexity in automated high-throughput experimentation and continuous flow reactor setups.

Physical State
Reported
Liquid at 25°C
bp 130°C vs Tf₂CH₂ solid mp 32–36°C
Ambient liquid enables automated and flow-chemistry handling
Supplier-reported data; verify with received lot
Physical state Liquid handling Automation Continuous flow Procurement logistics

Trifluoromethylation Reagent Versatility: Explicit Inclusion Alongside Phenyl Trifluoromethyl Sulfone in Patent-Established Methodologies

U.S. Patent Application US 2004/0230079 A1 (Prakash, Hu, Olah) discloses a method for nucleophilic trifluoromethylation of carbonyl compounds, disulfides, and other electrophiles using alkoxide or hydroxide induction [1]. The patent explicitly lists methyl trifluoromethyl sulfone (CF3SO2CH3) alongside phenyl trifluoromethyl sulfone (PhSO2CF3) and phenyl trifluoromethyl sulfoxide as suitable trifluoromethylating agents (Claim 10) [1]. While the patent's primary experimental examples focus on PhSO2CF3, the explicit inclusion of CF3SO2CH3 establishes it as a viable alternative within the same mechanistic framework. The methyl variant offers a lower molecular weight (148 vs. 210 g/mol) and a substantially lower boiling point (130 °C vs. 203 °C), which can simplify post-reaction solvent removal and product isolation, particularly for volatile trifluoromethylated products.

CF₃ Transfer Method
Class-level
US Patent Claim 10
Listed alongside PhSO₂CF₃ as recognized CF₃⁻ synthon scaffold
Supports nucleophilic trifluoromethylation method development
Direct yield comparison with PhSO₂CF₃ not reported in patent
Trifluoromethylation Nucleophilic CF3 transfer Patent methodology Synthetic utility

Electrochemical Oxidative Stability: α-Trifluoromethyl Substitution Confers Class-Level Enhancement Over Non-Fluorinated Sulfones

A series of studies on fluorinated sulfone electrolytes for high-voltage lithium-ion batteries has established that α-trifluoromethyl (–CF3) substitution on the sulfone scaffold enhances oxidative stability and reduces viscosity compared to non-fluorinated alkyl sulfone counterparts [1][2]. Specifically, sulfones bearing an α-CF3 group exhibit improved oxidation resistance at cathode potentials above 4.5 V vs. Li⁺/Li, enabling long-term cycling of NMC532/graphite cells at 4.6 V [2]. Trifluoro(methanesulfonyl)methane (CF3SO2CH3) possesses this critical α-CF3 motif, placing it within the class of oxidatively stable fluorinated sulfones. While direct comparative electrochemical data for CF3SO2CH3 versus other specific fluorinated sulfones (e.g., (trifluoromethyl)sulfonylethane, FMES) is not yet available in the open literature, the presence of the α-CF3 group is the structural determinant of the enhanced stability [3]. Non-fluorinated sulfones such as ethyl methyl sulfone lack this feature and consequently exhibit lower oxidative stability [1].

Oxidative Stability
Class-level
α-CF₃ class >4.5V
Reported class-level enhancement vs non-fluorinated sulfones
Candidate for high-voltage electrolyte additive screening
Compound-specific oxidation data not yet reported in open literature
Electrolyte Oxidative stability Lithium-ion battery High-voltage cathode Fluorinated sulfone

Trifluoro(methanesulfonyl)methane (421-82-9): Evidence-Backed Application Scenarios for Procurement-Driven Decision Making


Mildly Acidic Organocatalysis Requiring Non-Superacidic C–H Acidity

In Brønsted acid-catalyzed transformations where strong superacids (Tf2CH2, Tf3CH, TfOH) cause substrate decomposition or uncontrolled polymerization, CF3SO2CH3 provides a pKa of approximately 9.8 [1]. This acidity is sufficient to activate moderately electrophilic substrates without the destructive proton-transfer capacity of pKa < 2 acids. Examples include acid-sensitive aldol condensations, acetal formations, and Friedel–Crafts acylations on electron-rich heterocycles where Tf2CH2 (pKa 2.1 in DMSO) would lead to resinification [2].

Automated High-Throughput Experimentation and Continuous Flow Synthesis

The liquid physical state of CF3SO2CH3 at ambient temperature (bp 130 °C) enables direct use in robotic liquid handlers, syringe pumps, and continuous flow reactors without heated reservoirs or melt-dispensing modules. In contrast, the low-melting solid Tf2CH2 (mp 32–36 °C) requires temperature-controlled dispensing, increasing hardware complexity and risk of line clogging. For pharmaceutical process development groups operating automated parallel synthesis platforms, CF3SO2CH3 represents a logistically simpler and more reproducible reagent choice.

Nucleophilic Trifluoromethylation with Simplified Post-Reaction Purification

As a recognized trifluoromethylating agent in patent US 2004/0230079 A1 [3], CF3SO2CH3 can deliver the CF3⁻ synthon to carbonyl electrophiles. Its low boiling point (130 °C vs. 203 °C for PhSO2CF3) facilitates removal of excess reagent by distillation, and its lower molecular weight (148 vs. 210 g/mol) reduces the mass of reagent-derived byproducts. This is particularly advantageous when the target trifluoromethylated product is itself volatile or thermally sensitive, where high-boiling reagent residues would necessitate chromatographic separation.

High-Voltage Lithium-Ion Battery Electrolyte Additive Screening

Fluorinated sulfones bearing an α-CF3 group, including CF3SO2CH3, belong to a class of compounds that demonstrate enhanced oxidative stability above 4.5 V vs. Li⁺/Li compared to non-fluorinated sulfones [4][5]. For research groups evaluating next-generation electrolyte formulations for 5 V-class cathode materials (e.g., LiNi₀.₅Mn₁.₅O₄), CF3SO2CH3 is a structurally appropriate candidate for additive or co-solvent screening based on its possession of the α-CF3 motif, which computational studies identify as the key structural feature for elevated oxidation potential [6].

Application
Selection Property
Validation Focus
Mild organocatalysis
Moderate C–H acidity (~pKa 9.8)
Substrate compatibility under non-superacidic conditions
Automated HTE / flow synthesis
Ambient-temperature liquid state
Dispensing accuracy and line compatibility verification
Nucleophilic CF₃ transfer
Low-MW CF₃⁻ synthon scaffold
Post-reaction purification efficiency and byproduct removal
Li-ion battery electrolyte R&D
α-CF₃ sulfone scaffold
Oxidative stability verification at >4.5V cathode potentials
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